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Compound of Interest

Compound Name: Pentanimidoylamino-acetic acid

Cat. No.: B061729 Get Quote

An In-depth Technical Guide to the Predicted Solubility and Stability of N-(1-iminopentyl)glycine

Abstract
N-(1-iminopentyl)glycine (CAS 193140-43-1) is a glycine derivative utilized as a reactant in the

synthesis of losartan intermediates[1][2]. As a molecule featuring a hydrophilic amino acid

backbone and a lipophilic imine-containing side chain, its physicochemical properties,

particularly solubility and stability, are critical for its application in synthetic chemistry and

potential consideration in drug development. This document provides a comprehensive

technical overview of the predicted solubility and stability of N-(1-iminopentyl)glycine based on

established chemical principles of its constituent functional groups. Due to a lack of published

experimental data for this specific molecule, this guide also outlines detailed, standardized

protocols for the empirical determination of these properties.

Chemical Structure and Properties
N-(1-iminopentyl)glycine is a Schiff base formed from the condensation of glycine and

pentanal. Its structure incorporates a polar carboxylic acid group, a basic imine group, and a

nonpolar pentyl chain.

IUPAC Name: 2-(pentanimidoylamino)acetic acid[3]

CAS Number: 193140-43-1[1][2][3][4][5]
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Molecular Formula: C₇H₁₄N₂O₂[2][3][4][5]

Molecular Weight: 158.2 g/mol [1][2][3]

Predicted Properties:

Boiling Point: 268.4±42.0 °C[2]

Density: 1.12±0.1 g/cm³[2]

pKa: 3.48±0.10 (for the carboxylic acid)[2]

Predicted Solubility Profile
The solubility of N-(1-iminopentyl)glycine is dictated by the interplay between its polar glycine

moiety and its lipophilic pentyl-imine portion. While specific quantitative data is unavailable[2], a

qualitative and semi-quantitative prediction can be made for common laboratory solvents. The

imine group's ability to be protonated at acidic pH will significantly enhance aqueous solubility.

Table 1: Predicted Solubility of N-(1-iminopentyl)glycine
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Solvent Solvent Type Predicted Solubility Rationale

Water (pH 7.0) Polar Protic Moderate

The polar glycine

backbone aids

solubility, but the C5

alkyl chain limits it.

Zwitterionic character

may be present.

Phosphate-Buffered

Saline (PBS, pH 7.4)
Buffered Aqueous Moderate

Similar to water, with

buffering capacity to

maintain pH.

Water (pH < 4) Acidic Aqueous High

Protonation of the

imine nitrogen (C=N)

to an iminium ion

(C=N⁺H) and

suppression of

carboxylate formation

increases polarity and

water solubility.

Water (pH > 10) Basic Aqueous Moderate to High

Deprotonation of the

carboxylic acid to a

carboxylate enhances

solubility.

Dimethyl Sulfoxide

(DMSO)
Polar Aprotic High

Capable of solvating

both polar (acid,

imine) and non-polar

(alkyl chain) parts of

the molecule.

Ethanol / Methanol Polar Protic High

Good balance of

polarity and non-

polarity to dissolve the

molecule.

Dichloromethane

(DCM)

Non-polar Low to Moderate The non-polar pentyl

chain will favor

solubility, but the polar
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glycine headgroup will

limit it.

Hexanes Non-polar Very Low

The high polarity of

the glycine and imine

groups prevents

dissolution in highly

non-polar solvents.

Predicted Stability Profile and Degradation Pathway
The primary point of instability in N-(1-iminopentyl)glycine is the imine (Schiff base) linkage.

This bond is susceptible to hydrolysis, breaking down into its constituent amine (glycine) and

aldehyde (pentanal). The rate of this hydrolysis is highly dependent on pH.

Acidic Conditions (pH < 6): Hydrolysis is rapid. The reaction is catalyzed by acid, which

protonates the imine nitrogen, making the imine carbon more electrophilic and susceptible to

nucleophilic attack by water.

Neutral to Mildly Basic Conditions (pH 7-9): The imine bond is generally at its most stable. In

this range, the rate of hydrolysis is typically at a minimum[6][7].

Strongly Basic Conditions (pH > 10): The rate of hydrolysis can increase again, though

typically not as rapidly as in acidic conditions.

Metal ions can also catalyze the hydrolysis process[8].

Table 2: Predicted Stability of N-(1-iminopentyl)glycine in Aqueous Solution
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Condition Temperature Predicted Half-Life
Primary
Degradation
Pathway

pH 3.0 25 °C Minutes to Hours
Rapid acid-catalyzed

hydrolysis

pH 5.0 25 °C Hours to Days
Moderate acid-

catalyzed hydrolysis

pH 7.4 25 °C Days to Weeks
Slow, uncatalyzed

hydrolysis

pH 9.0 25 °C Weeks
Generally the most

stable pH range[6][7]

Presence of Metal

Ions (e.g., Cu²⁺, Fe³⁺)
25 °C, pH 7.4 Significantly Reduced

Metal-catalyzed

hydrolysis[8]

Elevated Temperature

(>40 °C)
pH 7.4 Reduced

Thermally accelerated

hydrolysis

Imine Hydrolysis Pathway
The equilibrium between the imine and its precursors is pH-dependent. The diagram below

illustrates the acid-catalyzed hydrolysis mechanism, which is the most significant degradation

pathway in aqueous solutions.
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Acid-Catalyzed Imine Hydrolysis
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Figure 1: Acid-catalyzed hydrolysis pathway of N-(1-iminopentyl)glycine.
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Experimental Protocols
To obtain definitive data, the following experimental protocols are recommended.

Protocol for Solubility Determination (Shake-Flask
Method)
This method determines the equilibrium solubility of a compound in a specific solvent.

Preparation: Add an excess amount of N-(1-iminopentyl)glycine (e.g., 10-20 mg) to a known

volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, DMSO) in a glass vial.

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled

environment (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm

for 15 minutes) to pellet the excess, undissolved solid.

Sampling and Dilution: Carefully remove a known volume of the supernatant, ensuring no

solid particles are disturbed. Dilute the supernatant with an appropriate mobile phase for the

chosen analytical method.

Quantification: Analyze the concentration of the diluted supernatant using a validated

analytical method, such as High-Performance Liquid Chromatography with UV detection

(HPLC-UV) or Mass Spectrometry (LC-MS).

Calculation: Calculate the original concentration in the supernatant based on the dilution

factor. This value represents the solubility of the compound in mg/mL or mmol/L.

Protocol for Stability Assessment (HPLC-Based Assay)
This protocol assesses the chemical stability of the compound under various conditions (e.g.,

different pH values).

Stock Solution Preparation: Prepare a concentrated stock solution of N-(1-

iminopentyl)glycine in a suitable organic solvent (e.g., DMSO or Acetonitrile) where it is

known to be stable.
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Incubation Sample Preparation:

Prepare a series of aqueous buffers at the desired pH values (e.g., pH 3, 5, 7.4, 9).

Spike a small volume of the stock solution into a larger volume of each buffer to achieve a

final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the initial

percentage of organic solvent is low (<1%) to not affect the buffer's properties.

Time-Point Analysis:

Immediately after preparation (t=0), take an aliquot from each sample, quench the reaction

if necessary (e.g., by adding an equal volume of cold acetonitrile), and analyze via HPLC

to determine the initial concentration.

Incubate the remaining samples in a temperature-controlled environment (e.g., 25 °C or

37 °C).

At subsequent time points (e.g., 1, 4, 8, 24, 48 hours), withdraw additional aliquots,

quench, and analyze by HPLC.

Data Analysis:

Develop an HPLC method that effectively separates the parent compound from its

degradation products (glycine and pentanal).

Plot the percentage of the parent compound remaining versus time for each condition.

Calculate the degradation rate constant (k) and the half-life (t₁/₂) for the compound at each

pH.

Visualization of Experimental Workflow
The following diagram outlines a logical workflow for a comprehensive stability study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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